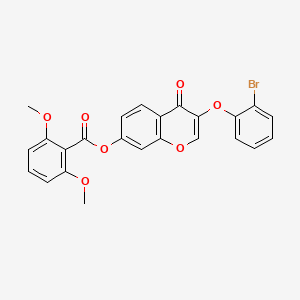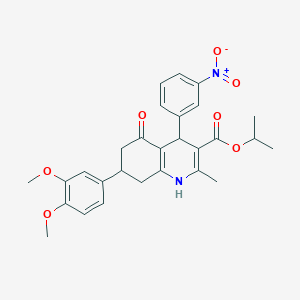
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 2,6-Dimethoxybenzoat ist eine komplexe organische Verbindung, die zur Klasse der Chromen-4-on-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromphenoxygruppe, eines Chromen-4-on-Kerns und einer Dimethoxybenzoat-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 2,6-Dimethoxybenzoat umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Chromen-4-on-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen, um den Chromen-4-on-Kern zu bilden.
Einführung der Bromphenoxygruppe: Die Bromphenoxygruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Bromphenol-Derivat mit dem Chromen-4-on-Zwischenprodukt reagiert.
Anlagerung der Dimethoxybenzoat-Einheit: Der letzte Schritt beinhaltet die Veresterung des Chromen-4-on-Derivats mit 2,6-Dimethoxybenzoesäure unter sauren Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung fortschrittlicher katalytischer Systeme, kontinuierlicher Durchflussreaktoren und Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 2,6-Dimethoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydroxyderivaten oder anderen reduzierten Formen führen.
Substitution: Die Bromphenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Hydroxyderivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Chromen-4-on-Derivate führen.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 2,6-Dimethoxybenzoat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.
Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 2,6-Dimethoxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu krebshemmenden Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzamid, 2-Brom-: Diese Verbindung teilt die Bromphenylgruppe, fehlt aber dem Chromen-4-on-Kern und der Dimethoxybenzoat-Einheit.
Methyl 3-Brom-2,6-dimethoxybenzoat: Diese Verbindung enthält die Dimethoxybenzoat-Einheit, fehlt aber dem Chromen-4-on-Kern und der Bromphenoxygruppe.
Einzigartigkeit
3-(2-Bromphenoxy)-4-oxo-4H-chromen-7-yl 2,6-Dimethoxybenzoat ist aufgrund seiner Kombination aus einer Bromphenoxygruppe, einem Chromen-4-on-Kern und einer Dimethoxybenzoat-Einheit einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es für verschiedene Forschungsanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C24H17BrO7 |
|---|---|
Molekulargewicht |
497.3 g/mol |
IUPAC-Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C24H17BrO7/c1-28-18-8-5-9-19(29-2)22(18)24(27)31-14-10-11-15-20(12-14)30-13-21(23(15)26)32-17-7-4-3-6-16(17)25/h3-13H,1-2H3 |
InChI-Schlüssel |
WNJFLXMIVATNBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-methyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638291.png)
![Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11638292.png)
![Ethyl 4-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11638298.png)

![N-[2-[2-[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B11638309.png)

![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B11638320.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638330.png)
![1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11638333.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638334.png)
![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638354.png)
![(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11638361.png)
![ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11638362.png)

